
AZD5438
Vue d'ensemble
Description
AZD-5438 est un puissant inhibiteur de petites molécules des kinases dépendantes des cyclines 1, 2 et 9. Les kinases dépendantes des cyclines sont des régulateurs essentiels du cycle cellulaire, et leur dysrégulation est souvent associée au cancer. AZD-5438 a montré une activité antiproliférative significative dans diverses lignées cellulaires tumorales humaines, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
AZD-5438 has a wide range of scientific research applications, including:
Cancer Research: AZD-5438 is extensively studied for its antiproliferative effects on various cancer cell lines.
Neuroprotection: AZD-5438 has shown potential in protecting neurons from mitochondrial toxins, making it a candidate for neurodegenerative disease research.
Cell Cycle Studies: As a cyclin-dependent kinase inhibitor, AZD-5438 is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell proliferation.
Drug Development: AZD-5438 serves as a lead compound for the development of new cyclin-dependent kinase inhibitors with improved efficacy and safety profiles.
Mécanisme D'action
Target of Action
AZD5438, also known as “4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine”, is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, and CDK9 . These kinases play crucial roles in cell cycle regulation, making them attractive targets for therapeutic intervention in cancer .
Mode of Action
This compound interacts with its targets (CDK1, CDK2, and CDK9) by inhibiting their activity, leading to growth inhibition . This inhibition results in the blocking of cell cycling at G2-M, S, and G1 phases . It also causes the inhibition of the phosphorylation of CDK substrates such as pRb, nucleolin, protein phosphatase 1a, and RNA polymerase II COOH-terminal domain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the cyclin D1-CDK4/p16/pRb/E2F signaling axis . By inhibiting key CDKs, this compound impairs this dysregulated cell cycle that drives tumorigenesis . Additionally, this compound has been found to modulate mitochondrial activity, which is crucial for energy production and various cellular processes .
Pharmacokinetics
This compound exhibits a relatively short plasma half-life of 1-3 hours, with Tmax occurring between 0.5-3.0 hours . Less than 1% of the parent compound is excreted in the urine, suggesting metabolism as the major clearance mechanism . The maximum well-tolerated dose was deemed to be 60 mg, which was associated with grade 1 nausea but no vomiting .
Result of Action
The molecular and cellular effects of this compound’s action include significant antiproliferative activity in human tumor cell lines, causing inhibition of the phosphorylation of CDK substrates and blocking cell cycling . In vivo, this compound reduced the proportion of actively cycling cells and inhibited human tumor xenograft growth . It also modulates mitochondrial activity and protects human neurons from mitochondrial toxins .
Analyse Biochimique
Biochemical Properties
AZD5438 interacts with several enzymes and proteins. It inhibits the phosphorylation of CDK substrates such as pRb, nucleolin, protein phosphatase 1a, and RNA polymerase II COOH-terminal domain . This interaction blocks cell cycling at G2-M, S, and G1 phases .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of CDK substrates, thereby blocking cell cycling . It also modulates mitochondrial activity and protects human neurons from mitochondrial toxins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a potent inhibitor of CDKs 1, 2, and 9, leading to the inhibition of the phosphorylation of CDK substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain suppression of biomarkers, such as phospho-pRbSer 249 /Thr 252, for up to 16 hours following a single oral dose . It also increases the complexity of the mitochondrial network over time .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit human tumor xenograft growth when orally administered at either 50 mg/kg twice daily or 75 mg/kg once daily . The degree of radiosensitization by this compound was found to be greater in radioresistant cell lines .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation. It inhibits CDKs, which play a crucial role in cell cycle progression . It also modulates mitochondrial activity, which is pivotal to various metabolic processes .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, its ability to modulate mitochondrial activity suggests that it may be distributed within cells and tissues in a manner that allows it to interact with mitochondria .
Subcellular Localization
Given its effects on mitochondrial activity, it can be inferred that it may localize to the mitochondria within cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
AZD-5438 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau pyrimidinique, suivie de l'introduction d'un cycle imidazole et d'un groupe sulfonyle. Les étapes clés comprennent :
Formation du noyau pyrimidinique : Le noyau pyrimidinique est synthétisé en faisant réagir la 2-chloro-4,6-diméthoxypyrimidine avec une amine en conditions basiques.
Introduction du cycle imidazole : Le cycle imidazole est introduit en faisant réagir l'intermédiaire pyrimidinique avec un dérivé d'imidazole en présence d'une base.
Méthodes de production industrielle
La production industrielle d'AZD-5438 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées pour minimiser les impuretés et maximiser l'efficacité de chaque étape .
Analyse Des Réactions Chimiques
Types de réactions
AZD-5438 subit plusieurs types de réactions chimiques, notamment :
Oxydation : AZD-5438 peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Le composé peut être réduit pour former des amines et des alcools.
Substitution : AZD-5438 peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
AZD-5438 a une large gamme d'applications de recherche scientifique, notamment :
Recherche sur le cancer : AZD-5438 est étudié de manière approfondie pour ses effets antiprolifératifs sur diverses lignées cellulaires cancéreuses.
Études du cycle cellulaire : En tant qu'inhibiteur des kinases dépendantes des cyclines, AZD-5438 est utilisé pour étudier la régulation du cycle cellulaire et le rôle des kinases dépendantes des cyclines dans la prolifération cellulaire.
Développement de médicaments : AZD-5438 sert de composé de tête pour le développement de nouveaux inhibiteurs des kinases dépendantes des cyclines avec des profils d'efficacité et de sécurité améliorés.
Mécanisme d'action
AZD-5438 exerce ses effets en inhibant les kinases dépendantes des cyclines 1, 2 et 9. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire en phosphorylant divers substrats impliqués dans la progression du cycle cellulaire. En inhibant ces kinases, AZD-5438 empêche la phosphorylation de substrats clés, ce qui conduit à l'arrêt du cycle cellulaire aux phases G1, S et G2-M. Cette inhibition entraîne finalement la suppression de la croissance tumorale et l'induction de l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Flavopiridol : Un inhibiteur des kinases dépendantes des cyclines de première génération ayant une activité à large spectre.
Roscovitine : Un inhibiteur sélectif des kinases dépendantes des cyclines 1, 2 et 5.
Palbociclib : Un inhibiteur sélectif des kinases dépendantes des cyclines 4 et 6.
Unicité d'AZD-5438
AZD-5438 est unique par son inhibition puissante des kinases dépendantes des cyclines 1, 2 et 9, avec une activité minimale contre les autres kinases. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans la régulation du cycle cellulaire et la progression du cancer. De plus, AZD-5438 a montré des effets neuroprotecteurs significatifs, qui ne sont pas couramment observés avec d'autres inhibiteurs des kinases dépendantes des cyclines .
Activité Biologique
AZD5438 is a potent oral inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and neuroprotection. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical studies, and its role in protecting against cellular stress.
This compound primarily functions as an inhibitor of CDK1, CDK2, and CDK9, which are crucial regulators of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest at different phases (G1, S, and G2-M), leading to reduced proliferation of cancer cells. It also inhibits GSK-3, a kinase involved in various cellular processes including apoptosis and metabolism.
Key Mechanisms:
- CDK Inhibition : Inhibits phosphorylation of substrates such as retinoblastoma protein (pRb), leading to cell cycle arrest .
- GSK-3 Inhibition : Modulates mitochondrial activity and protects neurons from apoptosis induced by toxins .
- Mitochondrial Protection : Preserves mitochondrial function by preventing the fragmentation of mitochondria and promoting their elongation .
Efficacy in Preclinical Studies
This compound has demonstrated significant antiproliferative effects across various human tumor cell lines with IC50 values ranging from 0.2 to 1.7 μM. In vivo studies using human tumor xenografts showed that this compound effectively inhibited tumor growth, with a maximum percentage tumor growth inhibition ranging from 38% to 153% depending on the dosing regimen .
Table 1: Antiproliferative Activity of this compound
Cell Line Type | IC50 (μM) |
---|---|
MCF-7 (Breast) | 0.17 |
SW620 (Colorectal) | 0.6 |
ARH-77 (Leukemia) | 1.7 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In experiments using human induced pluripotent stem cell (iPSC)-derived neurons, this compound was found to significantly prevent neuronal cell death caused by mitochondrial toxins like rotenone. It also maintained mitochondrial integrity and function by inhibiting the cleavage of caspase-3 and preserving levels of essential mitochondrial proteins such as PGC-1α and TOM20 .
Table 2: Neuroprotective Effects of this compound
Treatment Condition | Live Cell Ratio (%) | Apoptosis Inhibition (%) |
---|---|---|
Control | 100 | 0 |
Rotenone | 40 | 60 |
This compound + Rotenone | 80 | 20 |
Clinical Studies
Clinical trials have assessed the safety and tolerability of this compound in patients with advanced solid tumors. Although it was generally well tolerated with manageable side effects such as nausea and vomiting, the clinical development faced challenges due to dose-limiting toxicities when administered continuously .
Summary of Clinical Findings:
- Safety Profile : Nausea and vomiting were the most common adverse events.
- Tolerability : Well tolerated at doses up to 90 mg when administered weekly; continuous dosing led to intolerable side effects.
- Pharmacodynamics : Significant reductions in biomarkers associated with tumor proliferation were observed .
Case Studies
A notable case involved the repurposing of this compound for protecting against cisplatin-induced acute kidney injury (AKI) in mice. The drug demonstrated protective effects against cell death in kidney cells and improved survival rates in treated animals . This highlights the potential for this compound beyond cancer therapy.
Propriétés
IUPAC Name |
4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRRGYBTGDJBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025680 | |
Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602306-29-6 | |
Record name | 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602306-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD 5438 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-5438 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.